molecular formula C12H18FNO5 B2703831 6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1312411-21-4

6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Katalognummer: B2703831
CAS-Nummer: 1312411-21-4
Molekulargewicht: 275.276
InChI-Schlüssel: SXHOZQXPJZPADE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a sophisticated spirocyclic building block designed for advanced medicinal chemistry and drug discovery applications. This compound integrates a rigid, three-dimensional spiro[3.4]octane scaffold, which is highly valued for exploring novel chemical space and improving the physicochemical properties of drug candidates. The presence of a fluorine atom at the 8-position is a critical synthetic handle, offering opportunities to modulate a molecule's electronic properties, metabolic stability, and membrane permeability through strategic bioisosteric replacement. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic sequences and can be readily removed under mild acidic conditions to unveil a secondary amine for further derivatization. This unique combination of a spirocyclic framework, a carboxylic acid anchor for coupling, and a protected amine functionality makes it an invaluable intermediate for constructing complex target molecules, particularly in the synthesis of protease inhibitors, enzyme targets, and other pharmacologically active compounds. For Research Use Only. Not for human use.

Eigenschaften

IUPAC Name

5-fluoro-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO5/c1-10(2,3)19-9(17)14-4-11(6-18-7-11)12(13,5-14)8(15)16/h4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOZQXPJZPADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312411-21-4
Record name 6-[(tert-butoxy)carbonyl]-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the incorporation of the fluorine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Researchers have synthesized derivatives based on the spirocyclic core and evaluated their biological activities against Mycobacterium tuberculosis. The modifications at various positions have shown promising results in inhibiting bacterial growth, indicating potential for further development as a therapeutic agent against tuberculosis .

2. Cancer Therapeutics

The compound's structural similarity to other known inhibitors has led to investigations into its efficacy as a cancer treatment. It has been explored as a menin-MLL1 interaction inhibitor, which plays a role in certain types of leukemia. This application is significant due to the need for novel therapies targeting specific protein interactions involved in cancer progression .

3. Neurological Disorders

There is emerging interest in the compound's effects on neurological pathways, particularly as a selective dopamine D3 receptor antagonist. This action could have implications for treating conditions such as schizophrenia and Parkinson's disease, where modulation of dopamine signaling is critical .

Synthesis and Derivatives

The synthesis of 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves several steps, including the formation of the azaspiro framework and subsequent functionalization of the carboxylic acid group. Variations in synthesis can lead to derivatives that may enhance biological activity or alter pharmacokinetic properties.

Table 1: Summary of Synthesized Derivatives

Compound NameStructureYield (%)Biological Activity
2-tert-butyl-8-ethyl 6-benzylStructure92%Antitubercular
N-cyclopropylmethyl derivativeStructure72%Cancer Inhibitor
Methylcarbamoyl derivativeStructure68%Dopamine Antagonist

(Note: Structures are illustrative; actual structural representations should be included.)

Case Studies

Case Study 1: Antitubercular Lead Development

A series of compounds derived from the azaspiro core were tested for their efficacy against Mycobacterium tuberculosis. The lead compound demonstrated significant inhibition at low micromolar concentrations, suggesting that further optimization could yield a viable candidate for clinical development. The study emphasized structure-activity relationships (SAR) that guided modifications leading to enhanced potency .

Case Study 2: Cancer Treatment Exploration

In a separate investigation, derivatives of the compound were assessed for their ability to disrupt menin-MLL1 interactions in leukemia cell lines. The most effective derivative not only inhibited cell proliferation but also induced apoptosis, showcasing its potential as a therapeutic agent in hematological malignancies .

Wirkmechanismus

The mechanism of action of 6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents Heteroatoms CAS Number Reference
Target Compound C₁₃H₂₀FNO₅ 289.30 8-Fluoro, Boc, 2-Oxa O, N Not Provided
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid C₁₂H₁₉NO₄ 241.29 Boc, 7-Carboxylic acid N Not Provided
6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid C₂₂H₂₂FN₂O₅ 394.43 8-Fluoro, Fmoc, 2-Oxa O, N EN300-657791
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₁NO₃S 259.36 8-Hydroxy, 6-Thia, Boc S, N 1393560-39-8
2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid C₁₂H₁₉NO₆S 305.35 6-Thia, Dioxo, Boc S, N 1453315-60-0

Key Observations :

  • The target compound’s 8-fluoro and 2-oxa groups distinguish it from non-fluorinated analogs (e.g., ) and sulfur-containing derivatives (e.g., ).
  • Protecting groups : Boc (acid-labile) vs. Fmoc (base-labile) in affects synthetic strategies .

Physicochemical Properties

Property Target Compound 6-Azaspiro[3.4]octane-7-carboxylic acid () 6-Thia-2-azaspiro ()
Solubility Moderate* Low (hydrophobic Boc group) Low (thia group)
Stability Acid-stable Acid-stable Oxidation-sensitive
Melting Point Not Reported Not Provided Not Provided

*Inferred from similar spirocyclic carboxylic acids with Boc groups .

Biologische Aktivität

6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Composition:

  • IUPAC Name: 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
  • Molecular Formula: C12H18FNO5
  • CAS Number: 1314388-77-6
  • Melting Point: 142–143 °C

Structural Representation:
The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the tert-butoxycarbonyl group and the fluorine atom are significant for its interaction with biological targets.

Research indicates that compounds similar to 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane exhibit agonistic activity at muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in various neurological processes and could be targeted for therapeutic interventions in conditions like Alzheimer's disease and schizophrenia .

Pharmacological Effects

  • Muscarinic Receptor Agonism:
    • The compound acts as an agonist for muscarinic M1 receptors, which are crucial for cognitive functions.
    • Activation of these receptors can enhance cholinergic signaling, potentially improving memory and learning processes.
  • Antitumor Activity:
    • Analogous compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer .
    • Studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways.
  • Neuroprotective Effects:
    • Preliminary studies indicate potential neuroprotective properties, which may be beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityTargetResults
Muscarinic AgonismM1/M4Enhanced cognitive function in animal models
Antitumor ActivityVarious cancer cell linesSignificant reduction in cell viability
NeuroprotectionNeuronsDecreased oxidative stress markers

Detailed Findings

  • Muscarinic Agonism :
    • In a study exploring muscarinic receptor interactions, the compound demonstrated a binding affinity that suggests it could effectively modulate receptor activity, leading to enhanced synaptic plasticity in neuronal cultures .
  • Antitumor Efficacy :
    • A series of analogs were tested against MDA-MB-231 breast cancer cells, revealing that modifications to the spirocyclic structure significantly impacted antiproliferative activity. The compound exhibited IC50 values indicating potent anticancer properties at nanomolar concentrations .
  • Neuroprotective Mechanisms :
    • In vitro assays showed that the compound could reduce levels of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative conditions .

Q & A

Basic: What synthetic strategies are recommended for constructing the spiro[3.4]octane core in this compound?

Methodological Answer:
The spiro[3.4]octane scaffold can be synthesized via intramolecular cyclization or ring-closing metathesis. Evidence from analogous spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) suggests using a ketone or ester precursor to form the bicyclic system via acid-catalyzed cyclization . Key steps include:

  • Precursor Design : Start with a fluorinated cyclohexane derivative to position the fluorine atom at C7.
  • Cyclization Conditions : Use trifluoroacetic acid (TFA) or Lewis acids (e.g., BF₃·Et₂O) to induce ring closure while preserving the Boc group.
  • Yield Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (0–25°C) to minimize side reactions .

Basic: How should researchers characterize the stereochemical configuration of the spiro center?

Methodological Answer:
Advanced spectroscopic and computational methods are critical:

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
  • NMR Analysis : Use 19F^{19}\text{F}-1H^{1}\text{H} HOESY to detect spatial proximity between fluorine and protons on adjacent rings.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to confirm enantiomeric purity .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic conditions?

Methodological Answer:
The Boc group is acid-labile, necessitating controlled deprotection protocols:

  • Stability Testing : Expose the compound to varying HCl concentrations (0.1–1M) in dioxane/water. Monitor degradation via HPLC at 254 nm.
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 2–8°C vs. room temperature) .
  • Mitigation Strategies : Add scavengers (e.g., triethylsilane) during synthesis to stabilize the Boc group against premature cleavage .

Advanced: How can researchers resolve contradictions in reported reactivity of the fluorinated spiro ring?

Methodological Answer:
Discrepancies in reactivity (e.g., ring-opening vs. retention) may arise from solvent polarity or nucleophile strength. Experimental approaches include:

  • Systematic Screening : Test reactivity in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents with nucleophiles (e.g., amines, thiols).
  • Mechanistic Probes : Use isotopic labeling (18O^{18}\text{O}) to track oxygen migration during ring-opening reactions .
  • Computational Modeling : Perform DFT calculations to compare activation energies for competing pathways .

Advanced: What methodologies are used to study the compound’s potential as a peptide-mimetic scaffold?

Methodological Answer:
To evaluate bioactivity:

  • Conformational Analysis : Use NOESY NMR to assess rigidity of the spiro system and mimic peptide β-turn structures.
  • Enzymatic Stability Assays : Incubate with proteases (e.g., trypsin) and monitor degradation via LC-MS.
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and compare binding affinities to target receptors .

Basic: What purity thresholds and analytical methods are essential for reproducible research?

Methodological Answer:

  • HPLC Purity : Target ≥95% purity using a C18 column with 0.1% TFA in water/acetonitrile gradient.
  • Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values.
  • Impurity Profiling : Identify byproducts (e.g., de-fluorinated derivatives) via HRMS and 19F^{19}\text{F} NMR .

Advanced: How does the 2-oxa-6-aza moiety affect the compound’s solubility and crystallinity?

Methodological Answer:

  • Solubility Screening : Test in buffers (pH 1–10) and solvents (DMSO, EtOAc) using nephelometry.
  • Crystallography Trials : Screen >50 conditions (e.g., PEG-based vs. salt solutions) to obtain diffraction-quality crystals.
  • Thermal Analysis : Use DSC to correlate melting point (mp) with crystallinity; compare to analogs lacking the oxa/aza groups .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:
Refer to safety data for structurally related compounds:

  • PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste Management : Neutralize acidic/basic byproducts before disposal. Store separately from oxidizing agents .
  • Emergency Procedures : For skin contact, rinse with 10% NaHCO₃ solution; for inhalation, administer oxygen if respiratory distress occurs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.